N-(2,4-difluoro-6-phenylphenyl)-1-oxo-3,4-dihydroisochromene-3-carboxamide
Description
N-(2,4-difluoro-6-phenylphenyl)-1-oxo-3,4-dihydroisochromene-3-carboxamide: is a synthetic organic compound characterized by its unique structure, which includes a dihydroisochromene core and difluorophenyl groups
Properties
IUPAC Name |
N-(2,4-difluoro-6-phenylphenyl)-1-oxo-3,4-dihydroisochromene-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H15F2NO3/c23-15-11-17(13-6-2-1-3-7-13)20(18(24)12-15)25-21(26)19-10-14-8-4-5-9-16(14)22(27)28-19/h1-9,11-12,19H,10H2,(H,25,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KCQJFXWLNLKKJB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(OC(=O)C2=CC=CC=C21)C(=O)NC3=C(C=C(C=C3F)F)C4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H15F2NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
379.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2,4-difluoro-6-phenylphenyl)-1-oxo-3,4-dihydroisochromene-3-carboxamide typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the dihydroisochromene core: This can be achieved through a cyclization reaction of an appropriate precursor, such as a phthalide derivative, under acidic or basic conditions.
Introduction of the difluorophenyl groups: This step often involves a nucleophilic aromatic substitution reaction where fluorine atoms are introduced using reagents like diethylaminosulfur trifluoride (DAST) or similar fluorinating agents.
Amidation reaction: The final step involves the formation of the carboxamide group through a reaction between the carboxylic acid derivative of the dihydroisochromene and an amine, typically under dehydrating conditions using reagents like dicyclohexylcarbodiimide (DCC).
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield and purity. This may involve the use of continuous flow reactors and automated synthesis equipment to ensure consistent production quality.
Chemical Reactions Analysis
Types of Reactions
N-(2,4-difluoro-6-phenylphenyl)-1-oxo-3,4-dihydroisochromene-3-carboxamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can convert the carbonyl group to alcohols using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions, introducing different functional groups depending on the reagents used.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution: Halogenating agents, nitrating agents, sulfonating agents
Major Products
Oxidation: Ketones, carboxylic acids
Reduction: Alcohols
Substitution: Halogenated, nitrated, or sulfonated derivatives
Scientific Research Applications
N-(2,4-difluoro-6-phenylphenyl)-1-oxo-3,4-dihydroisochromene-3-carboxamide has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as a pharmacophore in drug design, particularly for its anti-inflammatory and anticancer properties.
Materials Science: The compound’s unique structure makes it a candidate for use in organic electronics and photonics.
Biological Studies: It is used in research to understand its interactions with biological macromolecules and its effects on cellular pathways.
Mechanism of Action
The mechanism of action of N-(2,4-difluoro-6-phenylphenyl)-1-oxo-3,4-dihydroisochromene-3-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The difluorophenyl groups enhance its binding affinity and specificity, while the dihydroisochromene core provides structural stability. The compound may inhibit or activate certain pathways, leading to its observed biological effects.
Comparison with Similar Compounds
Similar Compounds
- 2-chloro-N-(2,4-difluoro-6-phenylphenyl)-3-fluorobenzamide
- 1-(2,4-difluoro-6-phenylphenyl)-3-(2,3-dihydroxypropyl)urea
- 3-(diethylsulfamoyl)-N-(2,4-difluoro-6-phenylphenyl)benzamide
Uniqueness
N-(2,4-difluoro-6-phenylphenyl)-1-oxo-3,4-dihydroisochromene-3-carboxamide stands out due to its specific combination of functional groups and structural features, which confer unique chemical reactivity and biological activity compared to its analogs.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
